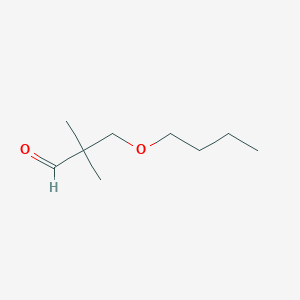![molecular formula C21H24O4 B14330525 4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol CAS No. 104433-95-6](/img/structure/B14330525.png)
4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of multiple methyl groups and hydroxyl functionalities makes it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are possible, especially at positions where the hydroxyl groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol has several applications in scientific research:
Chemistry: Used as a model compound for studying spirocyclic systems and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism by which 4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene
- 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-
Uniqueness
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol is unique due to its spirocyclic structure and the presence of multiple methyl and hydroxyl groups
Propiedades
Número CAS |
104433-95-6 |
|---|---|
Fórmula molecular |
C21H24O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4,4,4',4'-tetramethyl-3,3'-spirobi[2H-chromene]-7,7'-diol |
InChI |
InChI=1S/C21H24O4/c1-19(2)15-7-5-13(22)9-17(15)24-11-21(19)12-25-18-10-14(23)6-8-16(18)20(21,3)4/h5-10,22-23H,11-12H2,1-4H3 |
Clave InChI |
UTURGXRSZQTINJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=C(C=C2)O)OCC13COC4=C(C3(C)C)C=CC(=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



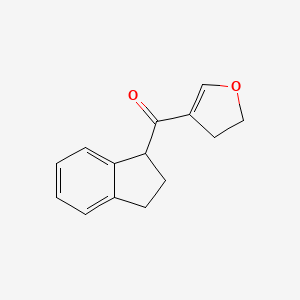
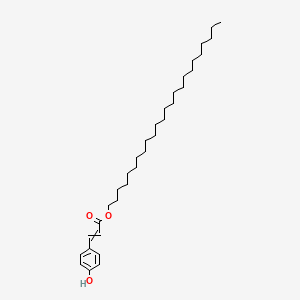

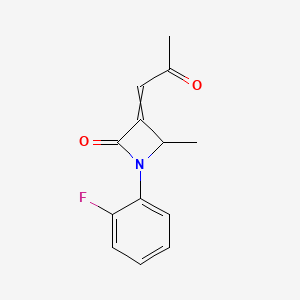
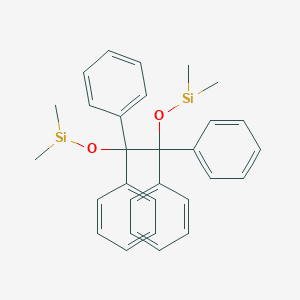
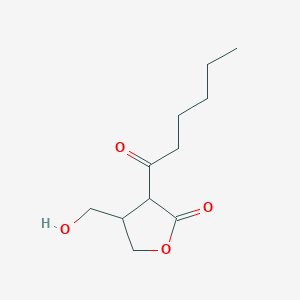
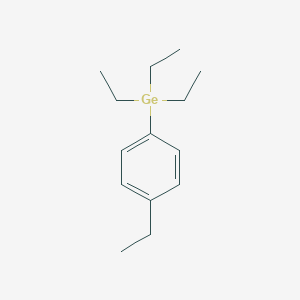
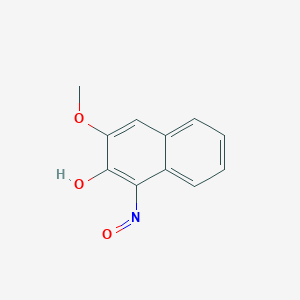
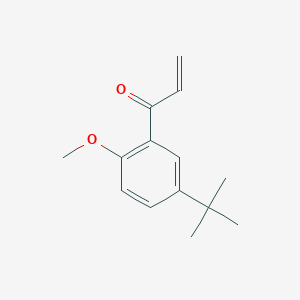
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)

amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
